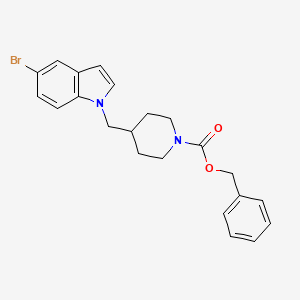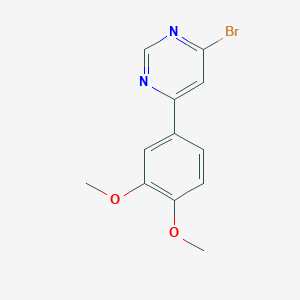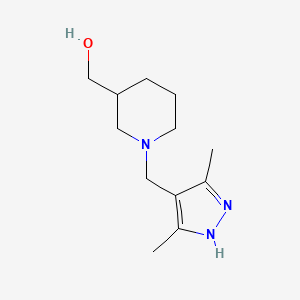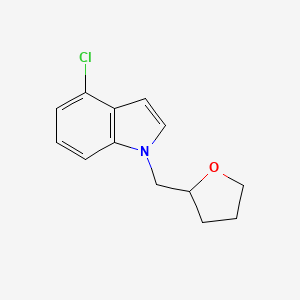
benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate
Descripción general
Descripción
“Benzyl 4-((5-bromo-1h-indol-1-yl)methyl)piperidine-1-carboxylate” is a chemical compound with the linear formula C22H23BrN2O2 . It belongs to the class of organic compounds known as n-benzylpiperidines, which are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . It also contains an indole moiety, which is a significant heterocyclic system in natural products and drugs .Aplicaciones Científicas De Investigación
Catalytic Applications
Research has demonstrated the potential of related compounds in catalysis, specifically in the intramolecular hydroamination and hydroalkoxylation of allenes. These processes are crucial for the formation of piperidine derivatives and oxygen heterocycles, offering a pathway for the synthesis of complex organic structures with high selectivity and efficiency (Zhang et al., 2006).
Pharmaceutical Applications
Compounds structurally similar to benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate have been explored for their potential as pharmaceutical agents. For example, derivatives have been studied for their ability to inhibit coactivator-associated arginine methyltransferase 1 (CARM1), a target for hormone-dependent tumors (Cheng et al., 2011). Additionally, such compounds have been evaluated as selective neuropeptide Y Y1 receptor antagonists, which could have implications in developing anti-obesity drugs (Zarrinmayeh et al., 1998).
Synthetic Chemistry Applications
The exploration of this compound and related structures in synthetic chemistry has led to advancements in the synthesis of complex molecules. For instance, the development of enantioselective benzylation methods for methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts provides a pathway for creating biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang et al., 2018). Another study focused on the synthesis and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, highlighting the therapeutic potential of these compounds (Khalid et al., 2016).
Direcciones Futuras
The future directions for “benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in drug therapy .
Propiedades
IUPAC Name |
benzyl 4-[(5-bromoindol-1-yl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2/c23-20-6-7-21-19(14-20)10-13-25(21)15-17-8-11-24(12-9-17)22(26)27-16-18-4-2-1-3-5-18/h1-7,10,13-14,17H,8-9,11-12,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYIQQRAVLTONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC3=C2C=CC(=C3)Br)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Dipropylamino)methyl]cyclobutan-1-ol](/img/structure/B1475546.png)
![1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475549.png)
![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475550.png)
![2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1475553.png)
![2-[(6-Aminopyridazin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1475554.png)


amine](/img/structure/B1475561.png)
amine](/img/structure/B1475562.png)

![1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475564.png)
![1-{[(3-Methoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475565.png)
